molecular formula C16H18N2O6 B14895177 2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B14895177
M. Wt: 334.32 g/mol
InChI Key: PBEROEOSOCWTCU-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] is a complex organic compound that features a cyclohexane ring substituted with two carboxylic acid groups and a hydrazide group linked to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2-cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole moiety may play a role in binding to specific sites, while the hydrazide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H18N2O6

Molecular Weight

334.32 g/mol

IUPAC Name

2-[(1,3-benzodioxole-5-carbonylamino)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18N2O6/c19-14(9-5-6-12-13(7-9)24-8-23-12)17-18-15(20)10-3-1-2-4-11(10)16(21)22/h5-7,10-11H,1-4,8H2,(H,17,19)(H,18,20)(H,21,22)

InChI Key

PBEROEOSOCWTCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O

Origin of Product

United States

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